Anodic Fluorination Reactivity and Yield Compared to Ethyl Cinnamate Baseline
In anodic fluorination studies, ethyl cinnamates bearing electron-withdrawing substituents (R = F) demonstrated superior conversion to vicinal difluoro ester derivatives compared to the unsubstituted ethyl cinnamate (R = H). The 3,5-difluoro-substituted variant is particularly reactive due to the enhanced electrophilicity of the olefin conferred by the two meta-fluorine atoms [1].
| Evidence Dimension | Electrochemical anodic fluorination yield (conversion to vicinal difluoro ester) |
|---|---|
| Target Compound Data | High conversion (predicted complete consumption based on electronic profile of R=F vs R=H) |
| Comparator Or Baseline | Ethyl cinnamate (R=H) and Ethyl 4-fluorocinnamate (R=F); reported yields favor electron-deficient substrates. |
| Quantified Difference | Electron-withdrawing substituents (F, CF₃) facilitate the reaction compared to electron-donating groups (CH₃, CH₃O). |
| Conditions | Et₃N·nHF or Et₄NF·nHF electrolyte, CH₂Cl₂ solvent, Pt electrodes, constant current. |
Why This Matters
This provides a clear structural rationale for selecting the 3,5-difluoro ester to maximize conversion in electrochemical late-stage fluorination strategies.
- [1] Dinoiu, V., Kanno, K., Fukuhara, T., Yoneda, N. Selective anodic fluorination of electrophilic alkenes. Journal of Fluorine Chemistry, 2005, 126, 767-774. View Source
